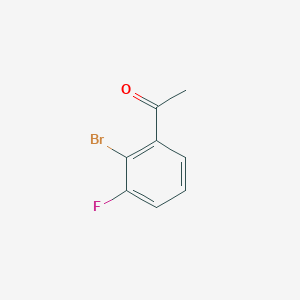

1-(2-Bromo-3-fluorophenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Bromo-3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6BrFO It is a brominated and fluorinated derivative of acetophenone, characterized by the presence of both bromine and fluorine atoms on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-fluoroacetophenone. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the reaction of 2-fluorophenylacetate with cyclopropane carbonyl chloride, followed by halogenation with a brominating reagent. This method offers high yield and purity, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromo-3-fluorophenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

- Substitution reactions yield various substituted derivatives.

- Oxidation reactions produce carboxylic acids or ketones.

- Reduction reactions result in alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(2-Bromo-3-fluorophenyl)ethanone serves as a crucial intermediate in organic synthesis. It is frequently used to create more complex molecules through various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

- Oxidation Reactions: This compound can be oxidized to yield carboxylic acids or other oxidized derivatives.

- Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.

These synthetic pathways allow researchers to explore new chemical reactions and develop innovative materials for diverse applications .

Pharmaceutical Development

In the pharmaceutical industry, this compound is investigated as an important intermediate in the synthesis of various drugs. Its structural characteristics make it particularly useful in developing anti-cancer agents and other pharmaceuticals. Studies have shown that compounds derived from this ketone exhibit significant biological activity, including enzyme inhibition and modulation of protein interactions .

Biological Research

The compound is employed in biological research to study mechanisms of drug action and cellular responses. Its ability to act as an electrophile allows it to interact with biological molecules, potentially modulating the activity of enzymes or receptors. This interaction is essential for understanding how certain drugs affect biological systems, paving the way for new therapeutic strategies .

Material Science

In material science, this compound is utilized in the development of new materials, including polymers and coatings. The unique properties imparted by the bromine and fluorine substituents enhance the durability and performance of these materials in various industrial applications .

Analytical Chemistry

The compound also finds applications in analytical chemistry as a standard for detecting and quantifying similar compounds in complex mixtures. This capability is crucial for quality control in manufacturing processes, ensuring that products meet safety and efficacy standards .

Case Studies

Several case studies highlight the effectiveness of this compound in drug development:

- Enzyme Inhibition Studies: Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in cancer progression, showcasing its potential as a lead compound for therapeutic agents.

- Synthesis of Heterocycles: The compound has been successfully used to synthesize various heterocycles such as pyrazines and thiazoles, which have applications in treating diseases like cystic fibrosis .

- Material Development: Studies have indicated that polymers synthesized from this compound exhibit enhanced physical properties compared to traditional materials, making them suitable for advanced industrial applications .

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-3-fluorophenyl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring contribute to its reactivity and binding affinity. The compound can act as an electrophile, participating in nucleophilic substitution reactions with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-1-(2,3-difluorophenyl)ethanone

- 1-(5-Bromo-2-fluorophenyl)ethanone

- 2-Bromo-1-(4-fluorophenyl)ethanone

Uniqueness: 1-(2-Bromo-3-fluorophenyl)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning influences its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Biologische Aktivität

1-(2-Bromo-3-fluorophenyl)ethanone, also known as a brominated and fluorinated derivative of acetophenone, is an organic compound with the molecular formula C₈H₆BrF. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a precursor in drug synthesis.

The synthesis of this compound typically involves the bromination of 2-fluoroacetophenone using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination. Alternative industrial methods may include reactions with cyclopropane carbonyl chloride followed by halogenation, which yield high purity and efficiency suitable for large-scale production .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of bromine and fluorine atoms enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with various biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Antimicrobial Properties

Recent studies have highlighted the compound's potential antimicrobial activity. For example, its derivatives have shown significant antibacterial effects against various strains, including Gram-positive bacteria. The minimum inhibitory concentrations (MICs) reported for related compounds indicate promising bactericidal action, particularly against Staphylococcus aureus and Enterococcus species .

Case Studies

- Antibacterial Activity : A study evaluated several derivatives of this compound and found that certain compounds exhibited strong antibacterial properties with MIC values ranging from 15.625 μM to 125 μM against reference strains . The mechanism involved inhibition of protein synthesis pathways and subsequent disruption of nucleic acid and peptidoglycan production.

- Antifungal Activity : Another research effort indicated that some derivatives surpassed fluconazole in antifungal efficacy, demonstrating MIC values lower than 250 μg/mL against specific fungal strains . This suggests that modifications to the compound can enhance its bioactivity.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Bromo-1-(2,3-difluorophenyl)ethanone | Two fluorine substituents on phenyl ring | Moderate antibacterial activity |

| 1-(5-Bromo-2-fluorophenyl)ethanone | Bromine positioned differently | Exhibits significant antifungal properties |

| 2-Bromo-1-(4-fluorophenyl)ethanone | Bromine and fluorine on para positions | Limited biological activity |

The positioning of the halogen atoms significantly influences the compound's reactivity and biological efficacy, making this compound particularly noteworthy in medicinal chemistry .

Eigenschaften

IUPAC Name |

1-(2-bromo-3-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMUEFOEEVGDNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.